Cas no 201282-04-4 (tert-butyl N-6-(2-chloroacetamido)hexylcarbamate)

Tert-butyl N-6-(2-chloroacetamido)hexylcarbamate is a versatile chemical intermediate used in organic synthesis and pharmaceutical research. Its structure features a tert-butyloxycarbonyl (Boc) protecting group and a chloroacetamido moiety, making it valuable for peptide coupling and functional group transformations. The Boc group provides stability under basic conditions and selective deprotection under acidic conditions, while the chloroacetamido functionality allows for further derivatization. The hexyl linker enhances solubility and flexibility in synthetic applications. This compound is particularly useful in the preparation of modified peptides, bioactive molecules, and polymer conjugates, offering precise control over reactivity and selectivity in multi-step syntheses.
tert-butyl N-6-(2-chloroacetamido)hexylcarbamate structure
201282-04-4 structure
Product name:tert-butyl N-6-(2-chloroacetamido)hexylcarbamate
CAS No:201282-04-4
MF:C13H25ClN2O3
MW:292.802202939987
MDL:MFCD24466192
CID:4634315
PubChem ID:15830737

tert-butyl N-6-(2-chloroacetamido)hexylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (6-(2-chloroacetamido)hexyl)carbamate
    • DHQOZFQGPYEETI-UHFFFAOYSA-N
    • tert-butyl N-6-(2-chloroacetamido)hexylcarbamate
    • DA-43331
    • A1-35235
    • AKOS037654772
    • D81343
    • tert-Butyl N-[6-(2-chloroacetamido)hexyl]carbamate
    • 201282-04-4
    • BIA28204
    • CS-0160614
    • Carbamic acid, [6-[(chloroacetyl)amino]hexyl]-, 1,1-dimethylethyl ester
    • SCHEMBL8599415
    • tert-butyl N-[6-[(2-chloroacetyl)amino]hexyl]carbamate
    • EN300-12460207
    • MFCD24466192
    • MDL: MFCD24466192
    • Inchi: 1S/C13H25ClN2O3/c1-13(2,3)19-12(18)16-9-7-5-4-6-8-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18)
    • InChI Key: DHQOZFQGPYEETI-UHFFFAOYSA-N
    • SMILES: ClCC(NCCCCCCNC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 292.1553704g/mol
  • Monoisotopic Mass: 292.1553704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 10
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4
  • XLogP3: 2.3

tert-butyl N-6-(2-chloroacetamido)hexylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
LN-0079-100MG
tert-butyl N-[6-(2-chloroacetamido)hexyl]carbamate
201282-04-4 >95%
100mg
£660.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B908499-50mg
ert-Butyl (6-(2-chloroacetamido)hexyl)carbamate
201282-04-4 95%
50mg
¥675.00 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZO822-50mg
tert-butyl N-6-(2-chloroacetamido)hexylcarbamate
201282-04-4 95%
50mg
786.0CNY 2021-07-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231254-250mg
tert-Butyl (6-(2-chloroacetamido)hexyl)carbamate
201282-04-4 95%
250mg
¥2704 2023-04-15
eNovation Chemicals LLC
D754591-1g
Carbamic acid, [6-[(chloroacetyl)amino]hexyl]-, 1,1-dimethylethyl ester
201282-04-4 95%
1g
$535 2024-06-05
Enamine
EN300-12460207-50mg
tert-butyl N-[6-(2-chloroacetamido)hexyl]carbamate
201282-04-4 95.0%
50mg
$113.0 2023-10-02
Enamine
EN300-12460207-250mg
tert-butyl N-[6-(2-chloroacetamido)hexyl]carbamate
201282-04-4 95.0%
250mg
$240.0 2023-10-02
Aaron
AR01FOBJ-250mg
Carbamic acid, [6-[(chloroacetyl)amino]hexyl]-, 1,1-dimethylethyl ester
201282-04-4 95%
250mg
$278.00 2025-02-10
Enamine
EN300-12460207-0.1g
tert-butyl N-[6-(2-chloroacetamido)hexyl]carbamate
201282-04-4 95%
0.1g
$169.0 2023-06-08
Enamine
EN300-12460207-0.5g
tert-butyl N-[6-(2-chloroacetamido)hexyl]carbamate
201282-04-4 95%
0.5g
$379.0 2023-06-08

Additional information on tert-butyl N-6-(2-chloroacetamido)hexylcarbamate

Introduction to tert-butyl N-6-(2-chloroacetamido)hexylcarbamate (CAS No. 201282-04-4)

tert-butyl N-6-(2-chloroacetamido)hexylcarbamate (CAS No. 201282-04-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, an amide linkage, and a chloroacetamido moiety. These structural elements contribute to its potential as a building block in the synthesis of more complex molecules, particularly those with therapeutic properties.

The chemical structure of tert-butyl N-6-(2-chloroacetamido)hexylcarbamate can be represented as follows: tert-butyl N-[6-(2-chloroacetamido)hexyl]carbamate. The tert-butyl group provides steric protection and stability, while the chloroacetamido moiety introduces reactivity and functional versatility. The hexyl chain serves as a linker, facilitating the integration of this compound into larger molecular frameworks.

In recent years, there has been growing interest in the use of tert-butyl N-6-(2-chloroacetamido)hexylcarbamate in the development of novel drugs and therapeutic agents. One of the key areas of research has been its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes in the body. The tert-butyl group in this compound can be cleaved under specific physiological conditions, releasing the active moiety with therapeutic effects.

A study published in the Journal of Medicinal Chemistry highlighted the use of tert-butyl N-6-(2-chloroacetamido)hexylcarbamate in the synthesis of prodrugs for cancer treatment. The researchers demonstrated that this compound could be effectively used to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy. The chloroacetamido group was found to play a crucial role in this process by facilitating the formation of stable intermediates during drug delivery.

Beyond its applications in prodrug synthesis, tert-butyl N-6-(2-chloroacetamido)hexylcarbamate has also shown promise in the development of small molecule inhibitors for various biological targets. A recent paper in Bioorganic & Medicinal Chemistry Letters reported the use of this compound as a scaffold for designing inhibitors of protein-protein interactions (PPIs). The researchers found that derivatives of tert-butyl N-6-(2-chloroacetamido)hexylcarbamate exhibited high binding affinity and selectivity for specific PPIs, making them potential candidates for treating diseases associated with aberrant protein interactions.

The versatility of tert-butyl N-6-(2-chloroacetamido)hexylcarbamate extends to its use in combinatorial chemistry and high-throughput screening (HTS). Its modular structure allows for easy modification and functionalization, enabling chemists to rapidly generate large libraries of compounds for drug discovery. This has been particularly useful in identifying lead compounds with desired biological activities against various targets.

In addition to its synthetic utility, tert-butyl N-6-(2-chloroacetamido)hexylcarbamate has been studied for its pharmacokinetic properties. Research conducted by a team at the University of California, San Francisco, revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties make it an attractive candidate for further development into clinical candidates.

The safety profile of tert-butyl N-6-(2-chloroacetamido)hexylcarbamate has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. This safety profile further supports its potential for clinical applications.

In conclusion, tert-butyl N-6-(2-chloroacetamido)hexylcarbamate (CAS No. 201282-04-4) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for the development of novel drugs and therapeutic agents. Ongoing research continues to explore new avenues for its use, contributing to advancements in drug discovery and healthcare innovation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:201282-04-4)tert-butyl N-6-(2-chloroacetamido)hexylcarbamate
A1229023
Purity:99%/99%
Quantity:250mg/1g
Price ($):207/518